

Spectroscopic Profile of Methyl 4-pyridylacetate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 4-pyridylacetate**

Cat. No.: **B1295237**

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Introduction

Methyl 4-pyridylacetate is a pyridine derivative of significant interest in chemical synthesis and pharmaceutical research. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 4-pyridylacetate**. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectral properties.

Spectroscopic Data

The following sections present the key spectroscopic data for **Methyl 4-pyridylacetate** (CAS No: 29800-89-3, Molecular Formula: $C_8H_9NO_2$).^[1] While direct experimental spectra are not widely available in public databases, the data presented here are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.5	Doublet (d)	2H	H-2, H-6 (α to N)
~7.2	Doublet (d)	2H	H-3, H-5 (β to N)
~3.7	Singlet (s)	2H	-CH ₂ -
~3.6	Singlet (s)	3H	-OCH ₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~171	C=O (Ester)
~150	C-2, C-6
~145	C-4
~124	C-3, C-5
~52	-OCH ₃
~41	-CH ₂ -

Infrared (IR) Spectroscopy**Predicted IR Absorption Bands**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1600, ~1480	Medium	C=C and C=N stretching (ring)
~1250-1000	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Predicted Mass Spectral Data

m/z	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular Ion)
92	High	[M - COOCH ₃] ⁺
65	Medium	Loss of HCN from pyridinium ion

The NIST WebBook reports an ionization energy of 9.62 ± 0.02 eV for **Methyl 4-pyridylacetate** as determined by electron ionization mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of **Methyl 4-pyridylacetate** for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). To avoid overwhelming sample signals, it is crucial to use solvents where protons have been replaced by deuterium.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
 - Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
 - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the free induction decay (FID) and perform a Fourier transform to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, solid sample or a drop of a liquid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet - for solid samples):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition:
 - Place the ATR accessory with the sample or the KBr pellet into the sample compartment of the FTIR spectrometer.
 - Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

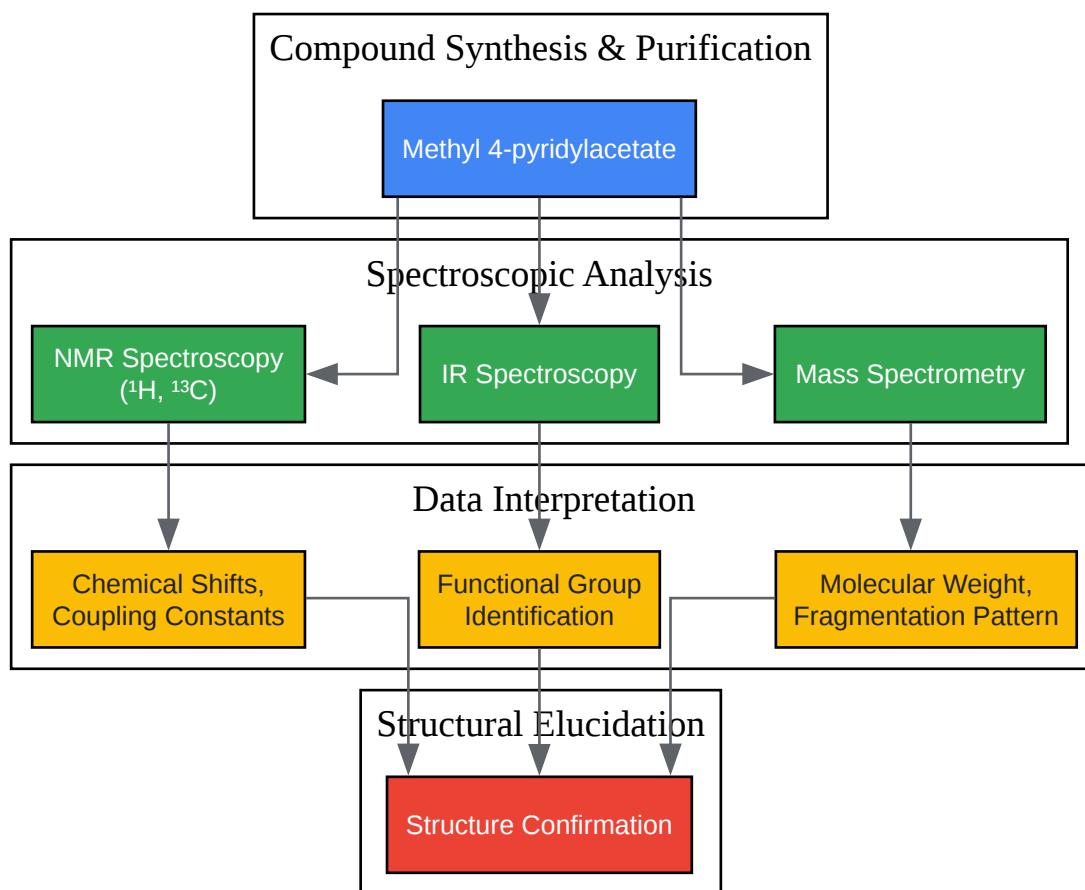
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - For pure, volatile samples, direct infusion or a heated probe can be used.
 - For complex mixtures or less volatile compounds, the sample is typically introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). This separates the components of the mixture before they enter the mass spectrometer.
- Ionization:
 - The sample molecules are ionized in the ion source. Common techniques include:
 - Electron Ionization (EI): A high-energy electron beam bombards the sample, causing the loss of an electron and forming a molecular ion. This is an energetic method that often leads to extensive fragmentation.
 - Chemical Ionization (CI): A reagent gas is ionized, which then transfers a proton to the analyte molecule. This is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-pyridylacetate**.



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General workflow for spectroscopic analysis.

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References

- 1. Methyl 4-pyridylacetate | C₈H₉NO₂ | CID 122482 - PubChem [pubchem.ncbi.nlm.nih.gov]
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